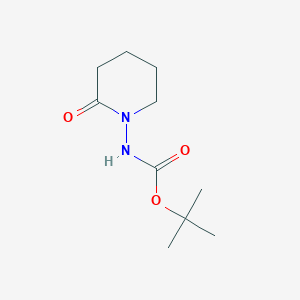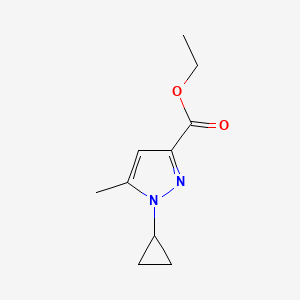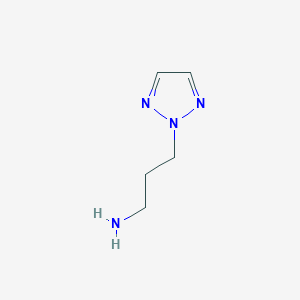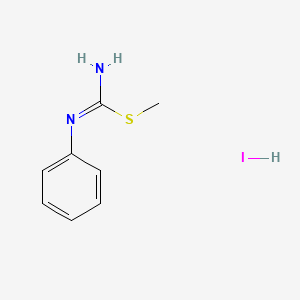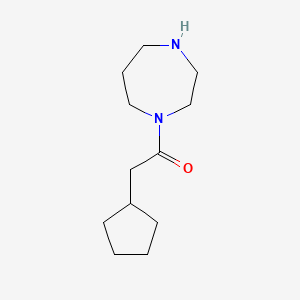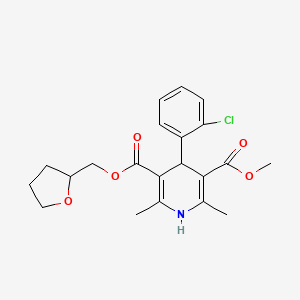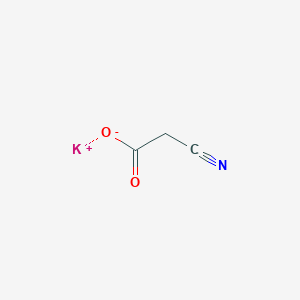
Potassium 2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-cyanoacetate is an organic compound with the chemical formula C3H2KNO2. It is a potassium salt of cyanoacetic acid and appears as a colorless crystalline powder. This compound is soluble in water and alcohols, and it is commonly used in organic synthesis as a reagent and starting material .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 2-cyanoacetate is typically synthesized by the reaction of cyanoacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
Cyanoacetic acid+Potassium hydroxide→Potassium 2-cyanoacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the neutralization of cyanoacetic acid with potassium carbonate or potassium hydroxide. The reaction is conducted under controlled temperature and pH conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated nitriles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Knoevenagel Condensation: Reagents include aldehydes or ketones, and the reaction is typically catalyzed by bases such as piperidine or pyridine.
Cyclization: Reagents include various amines or hydrazines, and the reaction conditions often involve heating in solvents like ethanol or dimethylformamide.
Major Products Formed:
Substitution Reactions: Alkylated cyanoacetates.
Knoevenagel Condensation: α,β-unsaturated nitriles.
Cyclization: Various heterocyclic compounds such as pyridines and pyrazoles
Applications De Recherche Scientifique
Potassium 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of potassium 2-cyanoacetate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparaison Avec Des Composés Similaires
Sodium 2-cyanoacetate: Similar in structure and reactivity but uses sodium instead of potassium.
Ethyl cyanoacetate: An ester derivative that is commonly used in similar synthetic applications.
Methyl cyanoacetate: Another ester derivative with similar reactivity.
Uniqueness: Potassium 2-cyanoacetate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound in certain reactions. This makes it particularly useful in specific synthetic applications where potassium salts are preferred .
Propriétés
Formule moléculaire |
C3H2KNO2 |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
potassium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
KYVISUNMHKSREJ-UHFFFAOYSA-M |
SMILES canonique |
C(C#N)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8798235.png)
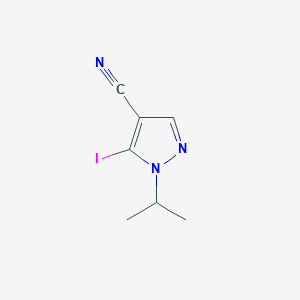
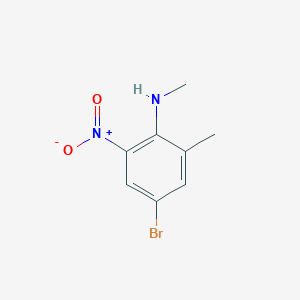



![1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine](/img/structure/B8798279.png)
